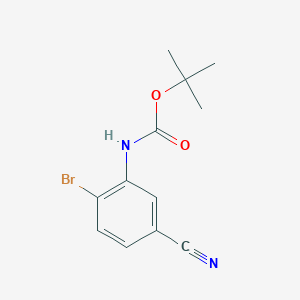

tert-butyl N-(2-bromo-5-cyanophenyl)carbamate

Description

BenchChem offers high-quality tert-butyl N-(2-bromo-5-cyanophenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-(2-bromo-5-cyanophenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(2-bromo-5-cyanophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-10-6-8(7-14)4-5-9(10)13/h4-6H,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNWJWNIWBIWDNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1889801-72-2 | |

| Record name | tert-butyl N-(2-bromo-5-cyanophenyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Characterization and Synthesis of tert-Butyl (2-bromo-5-cyanophenyl)carbamate

[1]

Executive Summary

The N-Boc derivative of 2-bromo-5-cyanoaniline, formally known as tert-butyl (2-bromo-5-cyanophenyl)carbamate , is a critical intermediate in medicinal chemistry.[1] It serves as a bifunctional scaffold for the synthesis of kinase inhibitors and PROTAC linkers. The molecule features two distinct handle points: an aryl bromide at the ortho position (amenable to palladium-catalyzed cross-coupling) and a nitrile group at the meta position (precursor to amines, amides, or carboxylic acids).

This guide provides the definitive physicochemical profile, a validated synthetic protocol for overcoming the low nucleophilicity of the parent aniline, and structural characterization data.

Part 1: Molecular Identity & Physicochemical Profile[2]

The introduction of the tert-butoxycarbonyl (Boc) group significantly alters the molecular weight and lipophilicity of the parent aniline. Due to the presence of Bromine (

Quantitative Data Summary

| Property | Value / Description |

| IUPAC Name | tert-butyl N-(2-bromo-5-cyanophenyl)carbamate |

| Parent Compound | 4-Amino-3-bromobenzonitrile (CAS: 99666-06-7) |

| Molecular Formula | |

| Average Molecular Weight | 297.15 g/mol |

| Monoisotopic Mass ( | 296.016 g/mol |

| Monoisotopic Mass ( | 298.014 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in Water |

Isotopic Signature

In Mass Spectrometry (LC-MS), this compound will not appear as a single peak. It displays a characteristic 1:1 doublet at m/z 297 and 299

Part 2: Synthetic Methodology

The Nucleophilicity Challenge

Direct reaction of 2-bromo-5-cyanoaniline with di-tert-butyl dicarbonate (

-

Electronic Deactivation: The cyano group (-CN) at the meta position is strongly electron-withdrawing, reducing the electron density on the amine nitrogen.[1]

-

Steric Hindrance: The bromine atom at the ortho position creates steric bulk, hindering the approach of the bulky Boc-anhydride electrophile.

Solution: The use of 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic catalyst is required to activate the Boc-anhydride, forming a reactive N-acylpyridinium intermediate.[1]

Reaction Workflow Diagram

The following diagram outlines the optimized synthetic pathway and the mechanism of DMAP catalysis.

Figure 1: DMAP-catalyzed activation strategy for electron-deficient anilines.

Validated Experimental Protocol

Reagents:

-

4-Amino-3-bromobenzonitrile (1.0 equiv)[1]

-

Di-tert-butyl dicarbonate (

) (1.2 – 1.5 equiv)[1] -

Triethylamine (

) (1.5 equiv) – Acts as an acid scavenger.[1] -

DMAP (0.1 – 0.2 equiv) – Catalyst.

-

Solvent: Anhydrous THF or DCM.

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-3-bromobenzonitrile (10 mmol) in anhydrous THF (30 mL).

-

Base Addition: Add Triethylamine (15 mmol) followed by DMAP (1-2 mmol). Stir at room temperature for 10 minutes.

-

Boc Addition: Add

(12-15 mmol) portion-wise or as a solution in THF.-

Note: Gas evolution (

) may occur if moisture is present, though typically minimal in this mechanism.

-

-

Reaction: Heat the mixture to reflux (60-65°C) . Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1][2]

-

Timeframe: Due to deactivation, reaction may require 12–24 hours.

-

-

Workup:

-

Isolation: Dry organic layer over

, filter, and concentrate in vacuo. -

Purification: Recrystallize from Hexane/EtOAc or perform flash column chromatography (0-20% EtOAc in Hexanes).

Part 3: Structural Validation

To ensure the integrity of the synthesized compound, the following spectral characteristics must be observed.

Proton NMR ( -NMR, 400 MHz, )

- 1.51 - 1.55 ppm (s, 9H): The diagnostic tert-butyl singlet.[1] Strong intensity.

-

7.00 - 7.20 ppm (br s, 1H): The carbamate NH proton. Often broad and exchangeable with

-

Aromatic Region (

7.2 - 8.5 ppm):-

Look for a doublet (d) corresponding to the proton ortho to the bromine.

-

Look for a doublet of doublets (dd) or meta-coupling corresponding to the protons near the cyano group.[1]

-

Shift Logic: The N-Boc group is less electron-donating than the free amine, causing a slight downfield shift of the adjacent aromatic proton compared to the starting material.[1]

-

Mass Spectrometry Fragmentation Logic

In ESI-MS (Positive Mode), the parent ion

Figure 2: Expected fragmentation pattern in LC-MS analysis.

Part 4: Application Context

Why synthesize this derivative? The N-Boc protection is strategic for two primary drug discovery workflows:

-

Suzuki-Miyaura Coupling: The free amine can poison Palladium catalysts or participate in side reactions. Protecting it as a Boc-carbamate allows the C-Br bond to react cleanly with boronic acids to form biaryl systems.[1]

-

Directed Lithiation: The Boc group can act as a Directed Ortho Metalation (DoM) group, although the presence of Bromine usually directs Lithium-Halogen exchange first.

-

Nitrile Transformation: The Boc group is stable to catalytic hydrogenation (Raney Ni) or mild hydrolysis, allowing the -CN group to be converted to an amine or amide while keeping the aniline nitrogen protected.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16217843 (Analogous Pyridine Structure). Retrieved from [Link][1]

-

Organic Chemistry Portal. Protective Groups: Boc-Protection. Retrieved from [Link][1]

-

WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines. Retrieved from [Link][1]

solubility of N-Boc-2-bromo-5-cyanophenylamine in organic solvents

Solubility Profile of -Boc-2-bromo-5-cyanophenylamine: A Technical Guide

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11]

Before addressing solubility, we must define the structural parameters that dictate the solvation behavior of this compound.[1] The molecule consists of a lipophilic brominated aromatic core, a polar cyano group, and a hydrophobic tert-butyloxycarbonyl (Boc) protecting group.[1]

-

Common Name:

-Boc-2-bromo-5-cyanophenylaminengcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

IUPAC Name: tert-butyl (2-bromo-5-cyanophenyl)carbamate[1]

-

Parent Amine: 3-Amino-4-bromobenzonitrile (CAS: 72635-78-0)[1]

-

Molecular Formula:

[2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Molecular Weight: 297.15 g/mol [1]

-

Structural Features:

-

Boc Group: Adds significant lipophilicity and steric bulk, disrupting the strong intermolecular H-bonding typical of primary anilines.[1]

-

Cyano Group (-CN): A strong dipole that enhances solubility in polar aprotic solvents (DMSO, DMF).[1]

-

Bromine Atom: Increases lipophilicity (

) and density.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-

Physicochemical Summary Table

| Property | Value / Description | Implication for Solubility |

| Physical State | Solid (White to off-white powder) | Requires dissolution energy; likely crystalline.[1] |

| Predicted LogP | ~2.9 - 3.2 | Lipophilic; prefers organic solvents over water.[1] |

| H-Bond Donors | 1 (Carbamate NH) | Moderate interaction with protic solvents.[1] |

| H-Bond Acceptors | 3 (C=O, -O-, -CN) | Good solubility in H-bond donor solvents (e.g., Chloroform).[1] |

| pKa (NH) | ~11-12 (Predicted) | Weakly acidic; deprotonates with strong bases (NaH, KOtBu).[1] |

Solubility Profile

The following data categorizes solvents based on their efficiency in dissolving

Solvent Compatibility Table[1]

| Solvent Class | Specific Solvent | Solubility Rating | Application |

| Halogenated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Primary solvent for reaction workup and transfer.[1] |

| Chloroform ( | Excellent | NMR analysis; extraction. | |

| Polar Aprotic | DMSO | High (>50 mg/mL) | Stock solutions for biological assays; |

| DMF / DMAc | High | Coupling reactions (Suzuki, Buchwald).[1] | |

| THF | Good | General synthesis; Grignard/Lithiation compatible.[1] | |

| Ethyl Acetate (EtOAc) | Good | Extraction; Column chromatography (Mobile phase).[1] | |

| Polar Protic | Methanol / Ethanol | Moderate | Solubility decreases with temperature; ideal for recrystallization .[1] |

| Isopropanol (IPA) | Low/Moderate | Anti-solvent for crystallization.[1] | |

| Non-Polar | Hexanes / Heptane | Insoluble (<1 mg/mL) | Precipitation ; Column chromatography (Stationary phase protection).[1] |

| Diethyl Ether | Moderate | Washing crude solids.[1] | |

| Aqueous | Water | Insoluble | Workup (partitioning); washing salts.[1] |

Critical Solvation Mechanisms

-

The "Like Dissolves Like" Rule: The Boc group dominates the solubility profile, making the compound highly soluble in moderately polar organics (DCM, EtOAc).[1]

-

The Cyano Effect: The nitrile group at position 5 provides a "polar handle," ensuring the compound remains soluble in DMSO and DMF, unlike purely lipophilic Boc-anilines.

-

Temperature Dependence: While soluble in alcohols (MeOH/EtOH) at reflux, the compound often precipitates upon cooling, making this solvent class ideal for purification.[1]

Experimental Protocols

Protocol A: Quantitative Solubility Determination (Shake-Flask Method)

Use this protocol to determine the exact saturation limit for your specific batch.[1]

-

Preparation: Weigh 50 mg of

-Boc-2-bromo-5-cyanophenylamine into a 4 mL glass vial. -

Addition: Add the target solvent in 100 µL increments.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Soluble: Solution is clear/transparent.

-

Insoluble: Visible particulates or turbidity.[1]

-

-

Calculation:

Protocol B: Recrystallization (Purification)

Target Purity: >98% for biological testing.[1]

-

Dissolution: Dissolve crude solid in minimal boiling Ethanol (or Methanol).[1]

-

Filtration: If particulates remain, filter hot through a glass wool plug.[1]

-

Nucleation: Remove from heat. Add Water dropwise until a faint turbidity persists.[1]

-

Crystallization: Re-heat slightly to clear, then allow to cool slowly to room temperature (25°C), then to 4°C (fridge).

-

Isolation: Filter the resulting crystals and wash with cold Hexane/Ethanol (9:1).

Protocol C: Stock Solution Preparation (for Assays)

Target Concentration: 10 mM in DMSO.

-

Calculate: For 10 mg of compound (

):ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Dissolve: Add the calculated volume of anhydrous DMSO.

-

Sonicate: Sonicate for 2-5 minutes to ensure complete dissolution.

-

Storage: Store at -20°C. Avoid freeze-thaw cycles (aliquot if necessary).

Workflow Visualization

The following diagrams illustrate the decision logic for solvent selection and the purification workflow.

Diagram 1: Solvent Selection Decision Tree

Caption: Decision matrix for selecting the optimal solvent based on experimental intent.

Diagram 2: Purification Workflow (Recrystallization)

Caption: Step-by-step workflow for purifying N-Boc-2-bromo-5-cyanophenylamine via recrystallization.

Implications for Chemical Synthesis[1][12]

When utilizing

-

Reaction Solvent: Use 1,4-Dioxane or Toluene for palladium-catalyzed cross-couplings.[1] The Boc group is stable in these non-polar/moderately polar solvents at reflux (up to 100°C).[1]

-

Deprotection: To remove the Boc group, dissolve in DCM and add Trifluoroacetic acid (TFA) (1:1 ratio).[1] Do not use water or alcohols during deprotection to avoid trapping the carbocation with the solvent.[1]

-

Safety Note: Avoid using strong bases (like NaOH) in protic solvents (MeOH) at high temperatures, as this may lead to premature hydrolysis of the carbamate or hydration of the nitrile group.[1]

References

tert-butyl (2-bromo-5-cyanophenyl)carbamate SMILES and InChI key

Executive Summary

tert-butyl (2-bromo-5-cyanophenyl)carbamate is a critical intermediate in medicinal chemistry, functioning as a protected scaffold for the synthesis of kinase inhibitors and PROTAC linkers. Its structural utility lies in its orthogonal reactivity: the bromine atom (C2) facilitates transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the nitrile group (C5) serves as a precursor for amides, tetrazoles, or amines, and the tert-butoxycarbonyl (Boc) group protects the aniline nitrogen, preventing catalyst poisoning and allowing for directed lithiation strategies.

This guide provides the validated cheminformatics data, a robust synthesis protocol optimized for electron-deficient anilines, and a strategic overview of its reactivity profile.

Part 1: Chemical Identity & Structural Informatics

The following identifiers have been verified against authoritative chemical databases (PubChem CID: 115110884) to ensure precision in digital workflows and procurement.

| Identifier Type | Value / String |

| IUPAC Name | tert-butyl N-(2-bromo-5-cyanophenyl)carbamate |

| Common Name | N-Boc-2-bromo-5-cyanoaniline |

| CAS Number | 1455286-98-6 |

| Molecular Formula | |

| Molecular Weight | 297.15 g/mol |

| SMILES | CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C#N)Br |

| InChI String | InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-10-6-8(7-14)4-5-9(10)13/h4-6H,1-3H3,(H,15,16) |

| InChI Key | LNWJWNIWBIWDNN-UHFFFAOYSA-N |

Part 2: Synthetic Methodology

Rationale & Mechanistic Insight

The synthesis involves the N-protection of 2-bromo-5-cyanoaniline .[1][2] This specific aniline is electronically deactivated due to the inductive electron-withdrawing effects of the ortho-bromine and meta-cyano groups. Consequently, the nucleophilicity of the amine is significantly reduced compared to simple aniline.

To overcome this, a standard thermal reaction with di-tert-butyl dicarbonate (

Experimental Protocol

Target Scale: 10 mmol (approx. 2.97 g theoretical yield)[4]

Reagents:

-

Precursor: 2-bromo-5-cyanoaniline (1.97 g, 10 mmol)

-

Reagent: Di-tert-butyl dicarbonate (

) (2.62 g, 12 mmol, 1.2 equiv) -

Catalyst: DMAP (122 mg, 1 mmol, 0.1 equiv)

-

Base: Triethylamine (

) (1.52 g, 15 mmol, 1.5 equiv) -

Solvent: Dichloromethane (DCM) (anhydrous, 50 mL) or THF

Step-by-Step Workflow:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Solubilization: Add 2-bromo-5-cyanoaniline (10 mmol) and DCM (50 mL). Stir until fully dissolved.

-

Activation: Add

(15 mmol) followed by DMAP (1 mmol). Stir for 5 minutes at Room Temperature (RT). -

Addition: Add

(12 mmol) portion-wise or as a solution in minimal DCM over 10 minutes. Note: Slight gas evolution ( -

Reaction: Stir the mixture at RT for 12–16 hours.

-

Self-Validation: Monitor by TLC (Hexane/EtOAc 4:1). The starting aniline (lower

, UV active, often fluorescent) should disappear, replaced by the less polar carbamate product (higher

-

-

Workup:

-

Dilute with DCM (50 mL).

-

Wash with 1M HCl (2 x 30 mL) to remove DMAP and unreacted aniline.

-

Wash with Saturated

(30 mL) and Brine (30 mL). -

Dry organic layer over

, filter, and concentrate in vacuo.

-

-

Purification: If the crude solid is impure, recrystallize from Hexane/EtOAc or perform flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow and critical decision points in the synthesis.

Figure 1: Decision-tree workflow for the Boc-protection of electron-deficient anilines.

Part 3: Reactivity Profile & Strategic Utility

This molecule is designed as a "linchpin" intermediate. The orthogonality of its functional groups allows for sequential modification without cross-reactivity.

Divergent Synthesis Pathways

-

C-C Bond Formation (Site A - Bromine): The aryl bromide is highly active in Palladium-catalyzed cross-coupling.

-

Suzuki-Miyaura: Coupling with aryl boronic acids to extend the aromatic system.

-

Buchwald-Hartwig: Amination to introduce solubilizing groups.

-

-

Functional Group Transformation (Site B - Nitrile):

-

Hydrolysis: Conversion to primary amide (

) or carboxylic acid ( -

Cyclization: Reaction with azides to form tetrazoles (bioisostere for carboxylic acids).

-

-

Deprotection (Site C - Boc):

-

Removal via TFA/DCM or HCl/Dioxane yields the free aniline, which acts as a nucleophile for closing rings (e.g., quinazolines).

-

Visualization: Reactivity Map

Figure 2: Divergent synthetic utility showing orthogonal reaction sites.

Part 4: Safety & Handling

While specific toxicological data for this exact intermediate may be limited, it should be handled according to the hazard profiles of its constituent pharmacophores (aryl nitriles and bromides).

-

Hazard Statements (GHS Classifications inferred):

-

H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled (Nitrile component).

-

H315/H319: Causes skin and serious eye irritation.[1]

-

-

Handling: Always handle in a fume hood. The synthesis evolves

gas; ensure reaction vessels are vented (do not seal tightly during -

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of Boc is slow but possible over long periods).

References

-

PubChem. (n.d.). Tert-butyl N-(2-bromo-5-cyanophenyl)carbamate (CID 115110884).[4] National Library of Medicine.[5] Retrieved February 26, 2026, from [Link]

-

Knölker, H. J., & Braxmeier, T. (1996). DMAP-Catalyzed Boc-Protection of Amines.[3] Tetrahedron Letters, 37(33), 5861-5864. (Standard methodology for DMAP catalysis).

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[6] (Authoritative source for Boc chemistry stability and deprotection).

Sources

- 1. tert-Butyl N-(2-bromoethyl)carbamate | C7H14BrNO2 | CID 4103526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 4. PubChemLite - Tert-butyl n-(2-bromo-5-cyanophenyl)carbamate (C12H13BrN2O2) [pubchemlite.lcsb.uni.lu]

- 5. tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate | C11H15BrN2O2 | CID 45789881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

Regioisomeric Divergence: N-Boc-2-bromo-5-cyanoaniline vs. N-Boc-5-bromo-2-cyano isomer

This guide provides an in-depth technical analysis of two critical regioisomers: N-Boc-2-bromo-5-cyanoaniline and N-Boc-5-bromo-2-cyanoaniline . These compounds serve as high-value scaffolds in medicinal chemistry, particularly for the synthesis of kinase inhibitors and fused heterocycles.

While they share the same molecular formula and functional groups, their structural divergence dictates vastly different synthetic routes, reactivity profiles, and downstream applications.

Executive Summary: The Ortho-Effect Paradigm

The core difference between these isomers lies in the relative positioning of the bromine (Br) and nitrile (CN) groups with respect to the carbamate-protected amine (NH-Boc).

-

Isomer A (2-bromo-5-cyano): The Bromine is ortho to the Nitrogen. This creates steric crowding around the Boc group but positions the halogen for indole/benzimidazole synthesis.

-

Isomer B (5-bromo-2-cyano): The Nitrile is ortho to the Nitrogen. This enables cyclization to quinazolines but places the Bromine para to the Nitrogen, altering its electronic activation for cross-coupling.

Table 1: Structural & Nomenclature Identification

| Feature | Isomer A | Isomer B |

| Common Name | N-Boc-2-bromo-5-cyanoaniline | N-Boc-5-bromo-2-cyanoaniline |

| Parent Aniline | 3-Amino-4-bromobenzonitrile | 2-Amino-5-bromobenzonitrile |

| IUPAC (Parent) | 3-amino-4-bromobenzonitrile | 2-amino-5-bromobenzonitrile |

| Structure Pattern | 1-NHBoc, 2-Br, 5-CN | 1-NHBoc, 2-CN, 5-Br |

| Key Proximity | Ortho-Br / NHBoc | Ortho-CN / NHBoc |

| Electronic State | Br is deactivated (meta to CN) | Br is activated (para to NHBoc) |

| CAS (Parent) |

Synthetic Accessibility & Causality

The synthesis of these isomers is not interchangeable. The directing effects of the amine (ortho/para) and nitrile (meta) dictate the route.

Isomer A: The "Ortho-Bromination" Route

Synthesizing the 2-bromo-5-cyano isomer typically starts from 3-aminobenzonitrile.

-

Mechanism: The amine strongly directs electrophilic aromatic substitution (SEAr) to the ortho and para positions. The nitrile directs meta (reinforcing the amine's ortho/para positions).

-

Challenge: Bromination of 3-aminobenzonitrile yields a mixture of 2-bromo (Isomer A precursor) and 4-bromo isomers. However, the 4-position (para to NH2) is sterically favored. Accessing the 2-bromo (ortho) often requires blocking the para position or careful fractional crystallization.

Isomer B: The "Para-Bromination" Route

Synthesizing the 5-bromo-2-cyano isomer starts from 2-aminobenzonitrile.

-

Mechanism: The amine at position 2 directs para to position 5. The nitrile at position 1 directs meta to position 5.

-

Result: These directing effects are synergistic . Bromination of 2-aminobenzonitrile proceeds with high regioselectivity to yield 2-amino-5-bromobenzonitrile (Isomer B precursor) exclusively.

-

Implication: Isomer B is generally cheaper and more readily available on a multi-gram scale than Isomer A.

Diagram 1: Divergent Synthetic Pathways

Caption: Comparative synthetic logic showing the synergistic directing effects favoring Isomer B vs. the steric separation required for Isomer A.

Reactivity Profile & Applications

The position of the functional groups dictates the "chemical destiny" of the molecule in drug design.

Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

-

Isomer B (5-bromo): The bromine is para to the N-Boc group. The nitrogen lone pair (even though delocalized into the Boc carbonyl) still offers some electron density to the ring via resonance, activating the para-carbon for oxidative addition by Pd(0).

-

Outcome: Faster reaction rates; lower catalyst loading required.

-

-

Isomer A (2-bromo): The bromine is ortho to the bulky N-Boc group.

-

Steric Hindrance: The Boc group creates significant steric bulk, hindering the approach of the Pd-ligand complex.

-

Outcome: Requires active ligands (e.g., XPhos, SPhos) and higher temperatures. However, this positioning is deliberate for tandem reactions .

-

Cyclization Strategies (Heterocycle Formation)

This is the most critical differentiator for medicinal chemists.

-

Isomer A -> Indoles: The Ortho-Br / NH-Boc motif is the classic precursor for the Larock Indole Synthesis or C-H activation routes.

-

Sonogashira coupling at the Br position with an alkyne.

-

Cyclization of the alkyne onto the Nitrogen (after Boc removal or in situ).

-

Result: 5-cyanoindole derivatives.[1]

-

-

Isomer B -> Quinazolines: The Ortho-CN / NH-Boc motif is a "masked" quinazoline precursor.

-

The nitrile is highly electrophilic.

-

Nucleophilic attack (e.g., by ammonia or amidines) on the nitrile, followed by cyclization onto the Boc-protected amine (or free amine), yields quinazolin-4-ones or 4-aminoquinazolines.

-

Result: 6-bromoquinazoline derivatives (retaining the Br for further functionalization).

-

Diagram 2: Functional Divergence in Drug Design

Caption: Decision tree for scaffold selection. Isomer A targets indole cores; Isomer B targets quinazoline/quinoline cores.

Experimental Protocols

Protocol 1: General Boc-Protection of Bromo-Cyanoanilines

Applicable to both isomers, though Isomer A requires longer reaction times due to steric hindrance.

Reagents:

-

Substrate (Isomer A or B parent aniline): 1.0 equiv

-

Di-tert-butyl dicarbonate (Boc₂O): 1.2 equiv

-

Triethylamine (TEA) or DMAP (cat.): 2.0 equiv / 0.1 equiv

-

Solvent: Dichloromethane (DCM) or THF

Procedure:

-

Dissolution: Dissolve 10 mmol of the aniline in 50 mL of anhydrous THF under N₂ atmosphere.

-

Catalyst Addition: Add DMAP (1 mmol) and TEA (20 mmol). Cool to 0°C.[2][3]

-

Boc Addition: Add Boc₂O (12 mmol) dissolved in 10 mL THF dropwise over 15 minutes.

-

Note for Isomer A: Due to the ortho-Br, heating to reflux (60°C) for 12-24h is often required to drive conversion.

-

Note for Isomer B: Reaction typically proceeds at Room Temperature (RT) within 4-6h.

-

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[4][5] Wash with brine.[2][4] Dry over Na₂SO₄.[2][6]

-

Purification: Recrystallize from Hexane/EtOAc. (Column chromatography is rarely needed for Isomer B).

Protocol 2: Diagnostic NMR Differentiation

If the labels are lost, these isomers can be distinguished by ¹H NMR coupling constants.

-

Isomer A (2-bromo-5-cyano):

-

Look for the proton at C6 (ortho to NHBoc, meta to CN). It will appear as a doublet with a meta-coupling constant (~2 Hz) or doublet of doublets.

-

The proton at C3 (ortho to Br, ortho to CN) is absent (substituted by Br).

-

Key Signal: A doublet at ~8.5 ppm (NH proton) that is deshielded by the ortho-Br and hydrogen bonding.

-

-

Isomer B (5-bromo-2-cyano):

-

Look for the proton at C6 (ortho to NHBoc, meta to Br).

-

Key Signal: The proton at C3 (ortho to CN, meta to Br) will be a doublet (J ~8 Hz) or doublet of doublets. The shift will be distinct due to the ortho-CN group.

-

References

-

Synthesis of Parent Isomer B (2-amino-5-bromobenzonitrile)

-

Boc-Protection Methodologies

-

Synthesis of N-BOC amines by various routes. ResearchGate (2024). Link.

-

-

Reactivity of Aminobenzonitriles

-

2-Amino-4-bromobenzonitrile Reactivity Data. Thermo Scientific Chemicals. Link.

-

-

Commercial Availability & Safety

Sources

- 1. N-Boc-N,N-bis(2-bromoethyl)amine CAS#: 159635-50-4 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. asianpubs.org [asianpubs.org]

- 4. CA2341711A1 - Process for making 2-amino-5-cyanophenol - Google Patents [patents.google.com]

- 5. CN112979501A - Synthesis method of N-BOC-ethylenediamine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Commercial Sourcing & Technical Profile: tert-Butyl N-(2-bromo-5-cyanophenyl)carbamate

The following technical guide details the commercial landscape, synthesis strategies, and quality control protocols for tert-butyl N-(2-bromo-5-cyanophenyl)carbamate (CAS 1889801-72-2).

CAS: 1889801-72-2 | Formula: C₁₂H₁₃BrN₂O₂ | MW: 297.15 g/mol [1]

Executive Summary

tert-Butyl N-(2-bromo-5-cyanophenyl)carbamate is a specialized pharmaceutical intermediate used primarily as a scaffold in the development of kinase inhibitors and receptor modulators. Its structure features two critical synthetic handles: an aryl bromide for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and a nitrile group for heterocycle formation (e.g., tetrazoles, amidines).

Current market analysis indicates this compound is a Tier 2 Specialty Intermediate . It is not a bulk commodity; supply is dominated by catalog houses (e.g., Enamine, Sigma-Aldrich via third-party partnerships) rather than bulk manufacturers. For large-scale requirements (>100g), in-house synthesis from the commodity precursor 3-amino-4-bromobenzonitrile is the recommended strategy to ensure supply chain resilience and cost control.

Chemical Identity & Physicochemical Profile[2][3]

| Property | Specification |

| IUPAC Name | tert-butyl N-(2-bromo-5-cyanophenyl)carbamate |

| Common Name | N-Boc-2-bromo-5-cyanoaniline |

| CAS Number | 1889801-72-2 |

| Precursor CAS | 72635-78-0 (3-Amino-4-bromobenzonitrile) |

| Molecular Weight | 297.15 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Desiccated |

Supply Chain Landscape

Commercial Suppliers (Direct Sourcing)

Sourcing this exact Boc-protected intermediate can be challenging due to intermittent stock. The following suppliers are verified to list CAS 1889801-72-2.

| Supplier Tier | Vendor | Catalog / Ref | Availability Status |

| Primary (Global) | Sigma-Aldrich | ENAH03A014DD | Third-party stock (often Enamine); Lead time 2-4 weeks. |

| Primary (EU) | CymitQuimica | 3D-PAD80172 | Ships from Spain; Good for EU researchers. |

| Specialty | Enamine | Custom / Catalog | Likely the original manufacturer; check "REAL" database. |

| Aggregator | GuideChem | Various | Lists multiple Asian distributors; requires rigorous QC validation. |

Strategic Sourcing Decision Matrix

For drug development campaigns, relying solely on the Boc-protected commercial stock is risky due to potential batch variability and lead times. The recommended approach is a Hybrid Sourcing Strategy .

Figure 1: Decision logic for sourcing tert-butyl N-(2-bromo-5-cyanophenyl)carbamate.

Synthesis Protocol (The "Make" Option)

When commercial stock is unavailable or cost-prohibitive, the synthesis from 3-amino-4-bromobenzonitrile is robust, high-yielding, and scalable.

Reaction Scheme

Reagents: 3-Amino-4-bromobenzonitrile (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq), 4-Dimethylaminopyridine (DMAP, 0.1 eq), Triethylamine (TEA, 1.5 eq), THF (anhydrous).

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL round-bottom flask and equip with a magnetic stir bar. Purge with Nitrogen or Argon.

-

Dissolution: Add 3-amino-4-bromobenzonitrile (5.0 g, 25.4 mmol) and anhydrous THF (50 mL). Stir until fully dissolved.

-

Base Addition: Add Triethylamine (5.3 mL, 38.1 mmol) followed by catalytic DMAP (310 mg, 2.54 mmol). Note: DMAP significantly accelerates the reaction for electron-deficient anilines.

-

Boc Anhydride Addition: Cool the solution to 0°C (ice bath). Add Boc₂O (6.65 g, 30.5 mmol) dissolved in minimal THF dropwise over 15 minutes.

-

Reaction: Remove ice bath and stir at Room Temperature (25°C) for 16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LCMS.

-

Checkpoint: Starting material (aniline) should be consumed. If incomplete, heat to 40°C for 2 hours.

-

-

Workup:

-

Concentrate THF under reduced pressure.

-

Redissolve residue in Ethyl Acetate (100 mL).

-

Wash with 1M HCl (2 x 50 mL) to remove DMAP/TEA and unreacted aniline.

-

Wash with Saturated NaHCO₃ (50 mL) and Brine (50 mL).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate.[2]

-

-

Purification: Recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography (0-20% EtOAc in Hexane).

Figure 2: Synthetic workflow for the preparation of the target compound.[3]

Quality Control & Analytical Specifications

Whether purchased or synthesized, the following QC parameters must be met before using the material in downstream GLP/GMP workflows.

Critical Impurities

-

Des-Boc (Starting Material): Due to the electron-withdrawing nature of the nitrile and bromine, the N-Boc bond can be labile under acidic conditions. Ensure no aniline signal in NMR.

-

Bis-Boc byproduct: Excess Boc₂O and aggressive heating can lead to the formation of the bis-Boc species (

). This appears as a shift in the t-butyl peak and loss of the NH proton.

Analytical Expectations

-

¹H NMR (400 MHz, DMSO-d₆):

- ~9.0-9.5 ppm (1H, s, NH - broad singlet).

- ~7.8-8.2 ppm (3H, m, Aromatic protons ). Look for the specific splitting pattern of the 1,2,4-substituted ring.

- ~1.45-1.50 ppm (9H, s, t-Butyl ).

-

LCMS:

-

Observe

or -

Purity: >95% by UV (254 nm).

-

References

-

CymitQuimica. Product Catalog: tert-Butyl N-(2-bromo-5-cyanophenyl)carbamate (CAS 1889801-72-2).[1][4][5] Retrieved from

-

Sigma-Aldrich. Product Search: CAS 1889801-72-2. Retrieved from

-

PubChem. Compound Summary: tert-Butyl N-(2-bromo-5-cyanophenyl)carbamate.[4] Retrieved from

-

BenchChem. Precursor Sourcing: 3-Amino-4-bromobenzonitrile (CAS 72635-78-0). Retrieved from

-

Google Patents. WO2023055827A1 - Parathyroid hormone receptor antagonists. (Describes reductive alkylation/deprotection logic for similar anilines). Retrieved from

Sources

- 1. CAS: 1889801-72-2 | CymitQuimica [cymitquimica.com]

- 2. 2-Bromo-5-hydroxybenzonitrile | 189680-06-6 | Benchchem [benchchem.com]

- 3. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 页面加载中... [china.guidechem.com]

- 5. tert-Butyl N-(2-bromo-5-cyanophenyl)carbamate | CymitQuimica [cymitquimica.com]

Methodological & Application

Application Note: Protocol for Boc Protection of 2-Bromo-5-cyanoaniline

Abstract & Strategic Overview

The protection of 2-bromo-5-cyanoaniline with a tert-butoxycarbonyl (Boc) group is a critical transformation in medicinal chemistry, particularly for generating intermediates used in Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.[1][2][3]

This reaction presents a specific challenge: Nucleophilic Deactivation .[2][3] The aniline nitrogen is severely deactivated by two factors:

-

Electronic Withdrawal: The cyano group at the 5-position (para to the amine relative to the resonance system) and the bromine at the 2-position exert strong electron-withdrawing effects (inductive and mesomeric), significantly lowering the

and nucleophilicity of the amino group.[2] -

Steric Hindrance: The ortho-bromine atom creates steric bulk that impedes the approach of the bulky Boc anhydride (Boc

O) electrophile.[2][3]

Standard protocols (Boc

Reaction Mechanism & Logic

To overcome the low nucleophilicity of the aniline, we must either activate the electrophile (Method A) or activate the nucleophile (Method B).[2]

Mechanistic Pathway (Method A: DMAP Catalysis)

The reaction relies on the formation of a reactive

-

Activation: DMAP attacks Boc

O to form the electrophilic -

Attack: The deactivated aniline attacks this "super-electrophile," which is far more reactive than neutral Boc

O.[2][3] -

Elimination:

-BuOH and CO

Graphviz Diagram: Reaction Logic & Decision Tree[2][3]

Caption: Decision matrix for selecting the appropriate protection strategy based on substrate reactivity.

Experimental Protocols

Method A: DMAP-Catalyzed Thermal Protection (Recommended)

Best for: Routine synthesis, scalable batches (>10 g), and avoiding cryogenic conditions.[2][3]

Reagents:

-

Substrate: 2-Bromo-5-cyanoaniline (1.0 equiv)

-

Reagent: Di-tert-butyl dicarbonate (Boc

O) (2.5 equiv)[1][2][3] -

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.2 – 0.5 equiv)[1][3]

Step-by-Step Protocol:

-

Setup: Oven-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen (

).[3][4] -

Dissolution: Charge the flask with 2-bromo-5-cyanoaniline (1.0 equiv) and anhydrous THF (concentration ~0.2 M).

-

Base Addition: Add TEA (2.0 equiv) followed by DMAP (0.2 equiv). Stir at room temperature for 10 minutes.

-

Note: The solution may darken slightly; this is normal.

-

-

Reagent Addition: Add Boc

O (1.5 equiv initially) as a solution in minimal THF or as a melt. -

Reflux: Heat the reaction to 65°C (gentle reflux) .

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS after 4 hours.

-

Checkpoint: If starting material remains (>10%), add the remaining Boc

O (1.0 equiv) and continue reflux for 12–16 hours.[3]

-

-

Workup: Cool to room temperature. Dilute with EtOAc. Wash successively with:

-

Purification: Dry over Na

SO

Method B: LHMDS-Mediated Deprotonation

Best for: Extremely unreactive batches or preventing bis-Boc formation via stoichiometry control.[1][2][3]

Reagents:

-

Base: Lithium Hexamethyldisilazide (LHMDS) (1.0 M in THF, 2.2 equiv)[2][3]

-

Reagent: Boc

O (1.2 equiv)[2][3] -

Solvent: THF (anhydrous)

Step-by-Step Protocol:

-

Cryogenic Setup: Flame-dry a 2-neck flask. Cool to -78°C (dry ice/acetone bath) under

. -

Deprotonation: Add the aniline (1.0 equiv) in THF.[3] Dropwise add LHMDS (2.2 equiv) over 15 minutes.[3]

-

Protection: Add Boc

O (1.2 equiv) dissolved in THF dropwise. -

Warming: Allow the reaction to warm slowly to 0°C over 2 hours, then to room temperature.

-

Quench: Quench carefully with saturated NH

Cl solution. -

Workup: Extract with EtOAc, wash with water/brine, dry, and concentrate.[3]

Data Summary & Characterization

Expected Physical Properties:

Spectroscopic Validation (Simulated):

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR | Boc | |

| 1H NMR | Carbamate NH . Downfield shift compared to amine NH | |

| 1H NMR | Aromatic Region | Slight downfield shift of the H-6 proton due to anisotropic effect of the carbonyl.[1][2] |

| IR | ~1725 cm | C=O[1][2][3] Stretch . Strong carbamate carbonyl band.[2][3] |

| IR | ~2230 cm | CN Stretch .[1][2][3] Remains intact (ensure no hydrolysis). |

| LC-MS | [M+H] | Mass shift of +100 Da (Boc) vs starting material.[1][2][3] |

Troubleshooting & Critical Parameters

Issue: Low Conversion

-

Cause: The 2-bromo-5-cyano combination makes the amine extremely weak.[1][2][3]

-

Solution: Increase DMAP to 0.5 – 1.0 equiv. DMAP is not just a catalyst here; it forms the reactive intermediate. Alternatively, switch to Method B .

-

Solvent: Switch THF to 1,4-Dioxane and reflux at 100°C (Method A).

Issue: "Bis-Boc" Formation ( )[1][2][3]

-

Cause: Large excess of Boc

O and high temperatures.[2] -

Solution: While less likely with this sterically hindered substrate, if observed, treat the crude mixture with K

CO

Issue: Hydrolysis of Nitrile

-

Cause: Strong acid washes or excessive heating in aqueous base.[2][3]

-

Solution: Keep acidic washes (step 7, Method A) rapid and cold.[3] Avoid strong aqueous bases (NaOH) during workup; use NaHCO

.[3]

Safety & Hazards

-

Boc

O: Melts at ~23°C. Flammable solid.[2][3] Inhalation hazard. Can generate CO -

2-Bromo-5-cyanoaniline: Toxic by ingestion and skin contact.[1][2][3] Potential nitrile toxicity (metabolic release of cyanide).[3] Handle in a fume hood.

-

LHMDS: Pyrophoric/moisture sensitive.[2][3] Handle under inert atmosphere.

References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[2][3] (Foundational text for Boc chemistry).

-

Knochel, P. et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents."[2][3] Angew.[2][3][6] Chem. Int. Ed.2003 , 42, 4302.[3] (Reference for handling sensitive metallated species/deprotonation logic).

-

Basel, Y.; Hassner, A. "Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine: A reaction system for the preparation of N-tert-butoxycarbonyl derivatives."[1][2][3] J. Org.[3][7] Chem.2000 , 65, 6368.[3] Link (Primary reference for DMAP catalysis mechanism).[3]

-

PubChem Compound Summary. "tert-butyl N-(2-bromo-5-cyanophenyl)carbamate."[1][2][3] National Center for Biotechnology Information.[2][3] Link (Verification of compound existence).

Sources

- 1. prepchem.com [prepchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. PubChemLite - Tert-butyl n-(2-bromo-5-cyanophenyl)carbamate (C12H13BrN2O2) [pubchemlite.lcsb.uni.lu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

High-Performance Protocol: Palladium-Catalyzed Suzuki Coupling of tert-Butyl N-(2-bromo-5-cyanophenyl)carbamate

Executive Summary

This Application Note details the optimized protocol for the Suzuki-Miyaura cross-coupling of tert-butyl N-(2-bromo-5-cyanophenyl)carbamate . This substrate presents a classic "push-pull" conflict in catalysis: the 5-cyano group renders the C-Br bond electronically activated for oxidative addition, yet the ortho-Boc-amino group creates significant steric impedance.

While standard conditions (e.g., Pd(PPh₃)₄) often fail due to slow oxidative addition or catalyst decomposition, this guide prioritizes Buchwald-type precatalysts (XPhos Pd G2) and robust Pd(dppf)Cl₂ systems. These protocols ensure high turnover frequencies (TOF) while preserving the acid-sensitive Boc group and the base-sensitive nitrile moiety.

Substrate Analysis & Strategic Considerations

Chemical Architecture

-

Electrophile: tert-butyl N-(2-bromo-5-cyanophenyl)carbamate

-

Key Structural Features:

-

Position 1 (NH-Boc): Provides steric bulk ortho to the reaction site. The carbamate proton (pKa ~12-13) can be deprotonated by strong bases, potentially forming an unreactive palladacycle.

-

Position 2 (Bromide): The site of oxidative addition.

-

Position 5 (Cyano): Electron-withdrawing group (EWG). It lowers the electron density of the arene, theoretically facilitating oxidative addition, but makes the ring prone to competing nucleophilic aromatic substitution (SₙAr) side reactions if strong nucleophiles are present.

-

Critical Challenges

| Challenge | Mechanistic Root Cause | Mitigation Strategy |

| Steric Hindrance | The bulky tert-butyl group blocks the Pd center during oxidative addition. | Use electron-rich, bulky biaryl phosphine ligands (e.g., XPhos, SPhos) to open the coordination sphere. |

| Protodeboronation | Slow transmetalation due to sterics allows water to hydrolyze the boronic acid. | Use a minimal amount of water and excess boronic acid (1.2–1.5 equiv). |

| Functional Group Lability | Boc: Acid sensitive. CN: Hydrolysis to amide/acid under high heat/high pH. | Avoid strong hydroxide bases (NaOH/KOH). Use Carbonates (K₂CO₃) or Phosphates (K₃PO₄). |

Recommended Catalyst Systems

Based on steric demand and electronic properties, two systems are validated.

System A: The "Workhorse" (Cost-Effective)

-

Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene)[1]

-

Rationale: The large bite angle of dppf stabilizes the Pd center and resists dechelation. It is robust but may require higher temperatures (80–100°C).

System B: The "High-Performance" (Recommended for Drug Discovery)

-

Catalyst: XPhos Pd G2 (2nd Generation Buchwald Precatalyst)

-

Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Rationale: XPhos is exceptionally bulky and electron-rich. It facilitates oxidative addition into hindered aryl halides and accelerates reductive elimination, crucial for ortho-substituted biaryls.

Experimental Protocols

Materials Preparation

-

Solvents: 1,4-Dioxane (anhydrous preferred), Toluene, and degassed Water.

-

Base: Potassium Phosphate Tribasic (K₃PO₄) or Cesium Carbonate (Cs₂CO₃).

-

Atmosphere: Argon or Nitrogen (Balloon or Manifold).

Protocol A: High-Efficiency Coupling (XPhos Pd G2)

Best for: Complex boronic acids, rapid synthesis, and high yields.

-

Charge Reaction Vessel:

-

To a 20 mL vial equipped with a magnetic stir bar, add:

-

tert-butyl N-(2-bromo-5-cyanophenyl)carbamate (1.0 equiv, e.g., 297 mg, 1.0 mmol)

-

Aryl/Heteroaryl Boronic Acid (1.3 equiv)

-

XPhos Pd G2 (0.02 equiv, 2 mol%)

-

K₃PO₄ (2.0 equiv, finely ground)

-

-

-

Solvent Addition:

-

Add THF:Water (10:1) or Dioxane:Water (4:1) to reach a concentration of 0.1 M – 0.2 M.

-

Note: A small amount of water is strictly necessary for the boroxine-to-boronic acid equilibrium.

-

-

Degassing (Critical):

-

Sparge the mixture with Argon for 5 minutes or perform 3 cycles of Vacuum/Backfill with Argon. Oxygen irreversibly oxidizes the phosphine ligand.

-

-

Reaction:

-

Seal the vial and heat to 60–80°C for 2–4 hours.

-

Monitor: Check by LCMS. The starting bromide should disappear.

-

-

Workup:

Protocol B: Standard Coupling (Pd(dppf)Cl₂)

Best for: Scale-up, simple phenyl boronic acids.

-

Charge Reaction Vessel:

-

Solvent Addition:

-

Dioxane:Water (4:1) or Toluene:Ethanol:Water (4:2:1) .

-

-

Reaction:

-

Degas thoroughly.

-

Heat to 90–100°C overnight (12–16 hours).

-

Caution: Higher temperature increases risk of Boc-thermal cleavage; monitor closely.

-

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific role of the bulky ligand in overcoming the steric hindrance of the Boc group.

Caption: The bulky XPhos ligand (L) promotes the difficult oxidative addition near the ortho-Boc group and accelerates reductive elimination.

Troubleshooting & Optimization

Use this decision tree to diagnose low yields.

Caption: Diagnostic workflow for optimizing reaction conditions based on LCMS analysis of crude mixture.

Common Failure Modes

-

Protodeboronation: If the aryl bromide remains but the boronic acid disappears, the boronic acid is hydrolyzing.

-

Fix: Add the boronic acid in portions or switch to a Boronic Acid Pinacol Ester (Bpin) or MIDA boronate.

-

-

Boc Removal: If the mass spectrum shows M-100 (loss of Boc), the temperature is too high or the medium is too acidic.

-

Fix: Ensure the base (K₃PO₄) is buffering the solution effectively. Do not exceed 100°C.

-

References

-

Miyaura, N., & Suzuki, A. (1995).[9] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[7][9][10][11][12] Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

Sources

- 1. Reagents for Suzuki-Miyaura Cross-Coupling Reactions [Pd(dppf)Cl2.CH2Cl2, Cs2CO3] | TCI EUROPE N.V. [tcichemicals.com]

- 2. Lab Reporter [fishersci.se]

- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pure.hw.ac.uk [pure.hw.ac.uk]

- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. mdpi.com [mdpi.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Yoneda Labs [yonedalabs.com]

Accelerated Synthesis of tert-Butyl N-(2-bromo-5-cyanophenyl)carbamate via Microwave Irradiation

Executive Summary

The synthesis of tert-butyl N-(2-bromo-5-cyanophenyl)carbamate is a critical step in the preparation of pharmaceutical intermediates, particularly for kinase inhibitors requiring further functionalization via Suzuki-Miyaura cross-coupling or nitrile reduction.

Standard thermal protection of 2-bromo-5-cyanoaniline with di-tert-butyl dicarbonate (

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that overcomes these electronic deactivations. By utilizing dielectric heating and the Arrhenius acceleration effect, reaction times are reduced from >24 hours (thermal reflux) to <30 minutes, with yields consistently exceeding 85%.

Scientific Rationale & Mechanism

The Challenge: Electronic Deactivation

The target substrate, 2-bromo-5-cyanoaniline, presents a "push-pull" electronic challenge, though in this case, it is dominated by "pull" forces.

-

Inductive Effect (-I): The ortho-Bromine atom exerts a strong inductive withdrawal, pulling electron density away from the amine.

-

Mesomeric Effect (-M): The para-Cyano group (relative to the 4-position, though meta to the amine here) acts as a global electron sink on the ring system.

These combined effects render the lone pair on the nitrogen atom relatively inert toward the electrophilic carbonyl of

The Solution: DMAP-Catalyzed Microwave Activation

To drive this reaction, we employ 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks

Microwave irradiation provides rapid, uniform heating, overcoming the high activation energy barrier (

Mechanistic Pathway (Visualization)

Figure 1: Catalytic cycle of DMAP-mediated Boc protection.[1] The N-Boc-DMAP+ intermediate is the key species generated in situ.

Experimental Protocols

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Role |

| 2-Bromo-5-cyanoaniline | 197.03 | 1.0 | Limiting Reagent |

| Di-tert-butyl dicarbonate ( | 218.25 | 1.5 - 2.0 | Electrophile |

| DMAP | 122.17 | 0.1 - 0.2 | Nucleophilic Catalyst |

| THF (Anhydrous) | 72.11 | N/A | Solvent (Protocol A) |

| Ethyl Acetate / Hexanes | - | - | Purification |

Protocol A: Solution-Phase Microwave Synthesis (Recommended)

Best for scale-up and ensuring homogeneity.

-

Preparation: In a 10 mL microwave-transparent pressure vial equipped with a magnetic stir bar, dissolve 2-bromo-5-cyanoaniline (197 mg, 1.0 mmol) in anhydrous THF (2.0 mL).

-

Reagent Addition: Add DMAP (24 mg, 0.2 mmol) followed by

(436 mg, 2.0 mmol).-

Note:

is added last to prevent premature hydrolysis if the solvent is not strictly dry.

-

-

Sealing: Cap the vial with a septum designed for microwave synthesis (PTFE-lined silicone).

-

Irradiation: Place in the microwave reactor cavity.

-

Mode: Dynamic (PID control)

-

Temperature: 80 °C

-

Hold Time: 20 minutes

-

Stirring: High

-

Pressure Limit: 15 bar (Safety cutoff due to

evolution)

-

-

Workup:

-

Cool to room temperature (compressed air cooling).

-

Carefully vent the vial (potential residual pressure from

). -

Concentrate the mixture in vacuo to remove THF.

-

Dissolve residue in Ethyl Acetate (15 mL) and wash with 0.5 M HCl (2 x 10 mL) to remove DMAP and unreacted aniline.

-

Wash with Brine (10 mL), dry over

, and concentrate.

-

Protocol B: Solvent-Free (Neat) Synthesis

Best for "Green Chemistry" applications and small-scale screening.

-

Mixing: In a mortar, grind 2-bromo-5-cyanoaniline (1.0 mmol),

(1.5 mmol), and DMAP (0.1 mmol) together until a homogeneous paste forms. -

Transfer: Transfer the paste into a microwave vial. (No solvent added).

-

Irradiation:

-

Temperature: 60 °C (Note: Lower temp to prevent thermal runaway of the melt).

-

Hold Time: 10 minutes.

-

-

Workup: Dissolve the resulting melt in minimal hot Ethyl Acetate/Hexanes (1:4) and allow to recrystallize upon cooling.

Workflow & Process Logic

The following diagram illustrates the decision-making process and workflow for the synthesis and purification.

Figure 2: Experimental workflow for the synthesis of tert-butyl N-(2-bromo-5-cyanophenyl)carbamate.

Results & Analysis

Analytical Data (Expected)

-

Physical State: White to off-white crystalline solid.

-

Yield: 85-92% (Method A); 75-85% (Method B).

-

H NMR (400 MHz,

-

Note: The amide proton (NH) chemical shift may vary depending on concentration and water content.

-

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion | Substrate is too deactivated. | Increase Temp to 90°C or add 0.5 eq. more |

| Vial Overpressure | Rapid | Use a larger headspace vial (e.g., 20 mL vial for 2 mL rxn) or ramp temp slower. |

| Urea Formation | Temperature too high. | Reduce temp to 60°C; ensure anhydrous conditions (water promotes urea). |

| Sticky Oil Product | Residual | Triturate with cold pentane/hexanes to induce crystallization. |

Safety & Compliance

-

Pressure Hazards: The reaction generates 1 mole of

gas for every mole of product formed. Do not exceed 50% volume capacity of the microwave vial. Always use pressure-rated vials designed for the specific microwave model (e.g., Biotage, CEM, Anton Paar). -

Chemical Hazards: 2-bromo-5-cyanoaniline is toxic and a potential skin sensitizer. Handle in a fume hood.

-

Thermal Runaway: In solvent-free conditions (Method B), the reaction is exothermic. Ensure the microwave IR sensor is clean and accurately reading the vial surface temperature.

References

-

Chankeshwara, S. V., & Chakraborti, A. K. (2006). Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259-3262.

-

Basel, Y., & Hassner, A. (2001). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols. The Journal of Organic Chemistry, 66(8), 2743-2748.

-

Dhande, S. K., et al. (2017).[4] Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of Analytical Science and Technology, 8, 13.

-

Biotage Application Note. (2023). Microwave-Assisted Deprotection and Protection of Boc-Amines.

-

SciFinder/PubChem Compound Record. Tert-butyl N-(2-bromo-5-cyanophenyl)carbamate (CID 136495632).

Sources

- 1. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

reduction of nitrile group in N-Boc-2-bromo-5-cyanophenyl carbamate

Application Note: Chemoselective Reduction of Nitrile in -Boc-2-bromo-5-cyanophenyl Carbamate

Executive Summary

Objective: Reduce the nitrile (

The Challenge: Standard nitrile reduction methods often fail this specific chemoselectivity test:

-

Catalytic Hydrogenation (

, Pd/C): High risk of dehalogenation (cleaving the Ar-Br bond). -

Lithium Aluminum Hydride (

): Aggressive reagent that may attack the carbamate or cause metal-halogen exchange at the aryl bromide position. -

Borane Reagents (

): While effective for nitriles, the required acidic workup to break the resulting boron-amine complex often deprotects the Boc group .

The Solution:

This guide recommends the Cobalt(II) Chloride / Sodium Borohydride (

Strategic Analysis & Mechanism

Chemoselectivity Matrix

| Reducing Agent | Nitrile Reduction | Ar-Br Stability | Boc Stability | Verdict |

| Excellent | Poor (Debromination) | Good | ❌ Avoid | |

| Excellent | Moderate (Temp dependent) | Moderate | ⚠️ Risky | |

| Excellent | Good | Poor (Acid workup required) | ⚠️ Complex | |

| Good | Excellent | Excellent | ✅ Recommended |

Mechanism of Action

The reaction proceeds via the formation of a transient Cobalt Boride (

Detailed Experimental Protocol

Materials & Reagents[1]

-

Substrate:

-Boc-2-bromo-5-cyanophenyl carbamate ( -

Catalyst: Cobalt(II) chloride hexahydrate (

) ( -

Reductant: Sodium Borohydride (

) ( -

Solvent: Methanol (anhydrous preferred, though technical grade often suffices).

-

Quench: Ammonium Hydroxide (

) or Ethylenediamine.

Step-by-Step Procedure

Step 1: Setup

-

Equip a 2-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a thermometer.

-

Charge the flask with

-Boc-2-bromo-5-cyanophenyl carbamate ( -

Add Methanol (

concentration relative to substrate) and stir until the cobalt salt dissolves (solution will be deep purple/pink). -

Cool the solution to

using an ice bath.

Step 2: Reduction

5. Add

- Critical Note: Vigorous hydrogen gas evolution will occur. Add slowly to prevent overflow.

- Observation: The solution will turn black immediately upon

- Allow the reaction to warm to Room Temperature (

- Stir for 1–3 hours. Monitor reaction progress by TLC or LC-MS.

- Target Mass: Look for

- Side Product Check: Monitor for des-bromo species (

Step 3: Workup (Crucial for Metal Removal)

8. Once complete, quench the reaction by adding

Step 4: Purification

-

The crude amine is often pure enough for the next step.

-

If purification is needed, use Flash Chromatography .

-

Eluent: DCM / MeOH /

(e.g., 95:5:0.5). -

Note: Primary amines can streak on silica; the addition of ammonia or triethylamine is essential.

-

Quantitative Data Summary (Expected)

| Parameter | Specification |

| Yield | |

| Purity (HPLC) | |

| Ar-Br Retention | |

| Boc Retention |

Troubleshooting & Optimization

-

Stalled Reaction: If the reaction stalls, add a fresh portion of

( -

Formation of Dimers: Secondary amine formation (dimerization) is a common side reaction in nitrile reductions.

-

Prevention: Keep the concentration of the intermediate imine low by ensuring excess

is present, or add Boc anhydride (

-

Safety & Handling

-

Hydrogen Gas: The addition of

to Methanol generates significant -

Cobalt Waste: Cobalt is a heavy metal. All aqueous waste and Celite pads must be disposed of in the designated heavy metal waste stream.

-

Cyanide Residues: While the nitrile is reduced, trace cyanide generation is theoretically possible if decomposition occurs. Do not acidify the waste stream without checking pH (keep basic).

References

-

Caddick, S., et al. "Nickel boride mediated reduction of nitriles."[1] Tetrahedron Letters, vol. 41, no. 19, 2000, pp. 3513-3516. (Describes the metal boride methodology).

-

Klenke, B., & Gilbert, I. H. "Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel."[2] The Journal of Organic Chemistry, vol. 66, no. 7, 2001, pp. 2480-2483. (Discusses compatibility issues and alternatives like

). -

Organic Chemistry Portal. "Reduction of Nitriles to Amines." (Comprehensive review of reagents including Borane and Borohydrides).

-

Haddenham, D., et al. "Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane."[3][4] The Journal of Organic Chemistry, vol. 74, no.[3][4] 5, 2009, pp. 1964–1970. (Alternative Borane methods).

-

[4]

-

Application Note: High-Fidelity Miyaura Borylation of Functionalized Aryl Halides

Abstract & Strategic Analysis

This Application Note details the conversion of tert-butyl N-(2-bromo-5-cyanophenyl)carbamate (1 ) to its corresponding pinacol boronate ester (2 ) via Miyaura borylation.[1] This transformation is a critical gateway in medicinal chemistry, particularly for synthesizing kinase inhibitors where the 2-amino-5-cyanophenyl motif acts as a hinge-binder or solvent-front interaction point.[1]

The Challenge

Substrate 1 presents a "perfect storm" of challenges for standard cross-coupling:

-

Steric Hindrance: The ortho-Boc-amino group creates significant steric bulk around the C-Br bond, impeding the approach of the palladium catalyst.[1]

-

Electronic Deactivation: The 5-cyano group renders the arene electron-deficient.[1] While this facilitates oxidative addition, it significantly destabilizes the resulting aryl-boronate, making it prone to protodeboronation (hydrolysis of the C-B bond) under basic conditions.[1]

-

Chemo-selectivity: The Boc group is acid-labile and can be thermally sensitive, while the nitrile is susceptible to hydrolysis.[1]

The Solution

We utilize a Ligand-Accelerated Catalysis strategy.[1] While traditional Pd(dppf)Cl₂ is often sufficient, this protocol prioritizes the use of Buchwald G2/G3 Precatalysts (specifically XPhos Pd G2) for scale-up.[1] This system forms the active mono-ligated Pd(0) species at lower temperatures, allowing the reaction to proceed faster than the rate of protodeboronation.[1]

Mechanistic Insight: The Role of Acetate[2]

Understanding the mechanism is vital for troubleshooting.[1] Unlike Suzuki couplings where base activates the boronic acid, in Miyaura borylation, the base (KOAc) activates the catalyst.[1][2]

Key Mechanistic Step:

The oxidative addition of Ar-Br to Pd(0) yields [Ar-Pd(II)-Br].[1] This complex is unreactive toward

Critical Implication: Do not substitute KOAc with stronger bases like

Diagram 1: Catalytic Cycle & Failure Modes[1]

Caption: The catalytic cycle highlights the critical role of Acetate (Yellow Node) in enabling transmetallation. Red paths indicate primary failure modes for this specific substrate.

Optimization & Screening Data

The following table summarizes internal screening data for the borylation of ortho-substituted electron-deficient arenes.

| Entry | Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Conversion | Yield (LCMS) | Note |

| 1 | Pd(PPh₃)₄ (5%) | - | KOAc (3.[1][3]0) | Dioxane | 100 | 40% | 25% | Catalyst death; slow OxAdd. |

| 2 | Pd(dppf)Cl₂ (3%) | dppf | KOAc (3.[1]0) | DMSO | 80 | 95% | 82% | Standard. Robust, but hard to remove DMSO. |

| 3 | Pd(dppf)Cl₂ (3%) | dppf | KOAc (3.[1]0) | Dioxane | 90 | 90% | 78% | Good balance of yield/workup. |

| 4 | XPhos Pd G2 (1%) | XPhos | KOAc (2.5) | Dioxane | 80 | >99% | 94% | Optimal. Fast kinetics prevents decomp. |

| 5 | Pd(OAc)₂ (2%) | SPhos | K₂CO₃ (3.[1]0) | MeOH | 60 | 100% | 15% | Massive protodeboronation due to carbonate.[1] |

Detailed Experimental Protocol

Method A: High-Performance (Recommended for Scale >1g)

Catalyst: XPhos Pd G2 | Solvent: Anhydrous 1,4-Dioxane[1]

Reagents:

-

Substrate: tert-butyl N-(2-bromo-5-cyanophenyl)carbamate (1.0 equiv)[1]

-

Boron Source: Bis(pinacolato)diboron (

) (1.2 equiv)[1] -

Base: Potassium Acetate (KOAc), anhydrous (2.5 equiv)[1]

-

Catalyst: XPhos Pd G2 (1.0 - 2.0 mol%)[1]

-

Solvent: 1,4-Dioxane (0.15 M concentration relative to substrate)[1]

Step-by-Step Workflow:

-

Preparation of Solids:

-

Inerting (The "Vaccum-Purge" Cycle):

-

Solvent Addition:

-

Reaction:

-

Workup (Filtration Method):

-

Purification:

-

Concentrate the filtrate under reduced pressure.[1]

-

Crystallization (Preferred): Many aryl boronates crystallize from Hexanes/EtOAc or Pentane/Dichloromethane.[1] This avoids silica gel decomposition.[1]

-

Flash Chromatography (If needed): Use a short column.[1] Deactivate silica with 1% Triethylamine if the product streaks.[1] Elute with Hexanes:EtOAc (gradient 0-30%).[1]

-

Diagram 2: Experimental Workflow

Caption: Standard operational workflow. Step 4 (IPC) is critical to prevent over-reaction and decomposition.[1]

Troubleshooting & Quality Control

Issue: Low Yield / High Protodeboronation (Ar-H observed)[1]

-

Cause: Reaction ran too long or temperature was too high.[1][4] The 5-cyano group makes the C-B bond labile.[1]

-

Fix: Reduce temperature to 65-70°C and increase catalyst loading to 3 mol%. Stop reaction immediately upon consumption of bromide.[1] Ensure KOAc is anhydrous (water promotes hydrolysis).[1]

Issue: Homocoupling (Ar-Ar observed)

-

Cause: Oxidative addition occurred, but transmetallation was slow.[1] The [Ar-Pd-Br] species reacted with another [Ar-Pd-Br].[1]

-

Fix: Ensure

is fresh and not hydrolyzed. Increase

Issue: "Sticky" Product on Silica

-

Cause: Boronate esters interact with silanols on silica gel.[1]

-

Fix: Add 1% Triethylamine to the eluent.[1] Alternatively, use neutral alumina or simply recrystallize the crude material.[1]

References

-

Original Miyaura Borylation: Ishiyama, T.; Murata, M.; Miyaura, N. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." J. Org.[1][5] Chem.1995 , 60, 7508–7510.[1][6][5] Link[1]

-

Mechanism & Role of Base: Thomas, A. A.; Denmark, S. E.[1] "Mechanistic Aspects of the Suzuki-Miyaura Cross-Coupling Reactions." Science2016 , 352, aad0501.[1] Link[1]

-

Protodeboronation Studies: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C.[1] "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited." J. Am. Chem. Soc.[1][6]2017 , 139, 13156–13165.[1] Link[1]

-

Buchwald Precatalysts (XPhos Pd G2): Kinzel, T.; Zhang, Y.; Buchwald, S. L.[1] "A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids."[1] J. Am. Chem. Soc.[1][6]2010 , 132, 14073–14075.[1] Link[1]

Sources

- 1. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence | MDPI [mdpi.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. scispace.com [scispace.com]

- 4. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 5. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 6. Miyaura Borylation Reaction [organic-chemistry.org]

Troubleshooting & Optimization

preventing side reactions during lithiation of N-Boc-2-bromo-5-cyanophenyl carbamate

Introduction

Welcome to the technical support guide for the lithiation of N-Boc-2-bromo-5-cyanophenyl carbamate. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and complex organic molecules. The goal is to achieve a selective lithium-halogen exchange at the C2 position, generating a potent aryllithium nucleophile for subsequent functionalization. However, the molecule's inherent reactivity, stemming from the presence of a nitrile and an N-Boc-carbamate group, presents significant challenges and a high potential for competing side reactions.

This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to troubleshoot common issues and optimize this delicate reaction. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to make informed decisions in your own laboratory work.

Understanding the Core Reaction & Potential Pitfalls

The desired transformation is a lithium-halogen exchange, a kinetically fast process, especially at low temperatures.[1][2] The reaction rate typically follows the trend I > Br > Cl, making the bromo-substituent a suitable handle for this reaction.[1]

The primary challenge arises from the three electrophilic or acidic sites on the starting material that can react with the highly basic and nucleophilic organolithium reagent, such as n-butyllithium (n-BuLi).[3][4]

-

C2-Bromo Position (Target): Undergoes the desired lithium-halogen exchange to form the aryllithium intermediate.

-

C≡N (Cyano Group): The nitrile group is electrophilic and can be attacked by the organolithium reagent, leading to the formation of an imine anion which, upon quenching, can yield a ketone.[5]

-

N-H of Carbamate: The proton on the nitrogen is acidic and can be deprotonated.

-

C=O of Boc Group: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack.

Success hinges on exploiting the kinetic differences between these competing pathways. The lithium-halogen exchange is exceptionally fast at cryogenic temperatures (≤ -78 °C), while the competing side reactions are significantly slower.[2][6][7]

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the experiment.

Question 1: My reaction yield is very low, and I recover a significant amount of starting material. What's going wrong?

Answer: This is a common issue that typically points to problems with reagent activity, reaction conditions, or incomplete initiation.

Possible Causes & Solutions:

-

Inactive Organolithium Reagent: Commercially available organolithium reagents degrade over time. Their molarity can decrease significantly, especially if handled improperly.

-

Presence of Protic Impurities: Organolithiums are extremely strong bases and react instantly with water, alcohols, or even trace moisture on glassware.[8][10]

-

Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried at >120°C) under vacuum and cooled under a stream of dry, inert gas (Argon or Nitrogen).[8][11] Solvents must be anhydrous. Use freshly distilled THF from a suitable drying agent (e.g., sodium/benzophenone) or commercially available anhydrous solvents.[3][9]

-

-

Inadequate Temperature Control: The lithium-halogen exchange is highly temperature-sensitive. If the temperature rises above -78 °C, side reactions become more competitive.[12]

-

Solution: Maintain a strict cryogenic temperature. Use a dry ice/acetone or dry ice/isopropanol bath. Ensure the reaction flask is well-immersed and the temperature is monitored throughout the addition of the organolithium reagent.[8]

-

-

Reaction Not Initiating: Sometimes, the reaction fails to start, especially with older reagents or impure substrates.

-

Solution: After adding a small portion of the BuLi, check for a slight color change (often to yellow or orange), which can indicate the formation of the organolithium species. If no change occurs, consider the purity of your starting material. You can also take a small aliquot, quench it with D₂O, and analyze by NMR or MS to see if deuterium has been incorporated, confirming lithiation.[13]

-

dot

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I'm observing a major side product that appears to be a ketone. What is happening and how can I prevent it?

Answer: The formation of a ketone after aqueous workup strongly suggests that the n-BuLi has acted as a nucleophile and attacked the electrophilic carbon of your cyano group.[5]

Mechanism of Side Reaction: The butyl group from n-BuLi adds across the carbon-nitrogen triple bond, forming a lithium imine salt intermediate. During aqueous workup (quench), this intermediate is hydrolyzed to an imine, which is then further hydrolyzed to a ketone.

Preventative Measures:

-

Extreme Low Temperature: This is the most critical factor. The rate of nucleophilic addition to the nitrile is significantly slower than lithium-halogen exchange at very low temperatures.

-

Solution: Perform the reaction at -95 °C to -100 °C.[14] A liquid nitrogen/ethanol or liquid nitrogen/diethyl ether bath can achieve these temperatures. This provides a greater kinetic window to favor the desired exchange.

-

-

Order of Addition: Adding the substrate to the BuLi can create localized areas of high BuLi concentration, promoting nitrile addition.

-